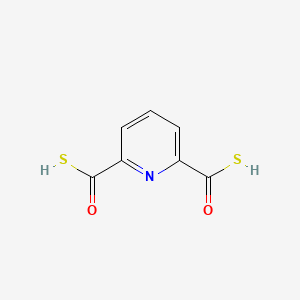

2,6-Pyridinedicarbothioic acid

Description

Structure

3D Structure

Properties

CAS No. |

69945-42-2 |

|---|---|

Molecular Formula |

C7H5NO2S2 |

Molecular Weight |

199.3 g/mol |

IUPAC Name |

pyridine-2,6-dicarbothioic S-acid |

InChI |

InChI=1S/C7H5NO2S2/c9-6(11)4-2-1-3-5(8-4)7(10)12/h1-3H,(H,9,11)(H,10,12) |

InChI Key |

SSRIAMRLMUFTNV-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1)C(=O)S)C(=O)S |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)S)C(=O)S |

Synonyms |

pyridine-2,6-bis(thiocarboxylate) pyridine-2,6-bis(thiocarboxylic acid) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 2,6-Pyridinedicarbothioic Acid

The primary established laboratory synthesis for this compound (PDTC) involves the conversion of a dicarboxylic acid precursor into the target dithioic acid.

Precursor Selection and Reaction Optimization Strategies

The key precursor for the synthesis of this compound is pyridine-2,6-dicarboxylic acid dichloride. The synthesis proceeds by treating this diacid dichloride with hydrogen sulfide (B99878) (H₂S) in a pyridine (B92270) solvent. This reaction yields the pyridinium (B92312) salt of pyridinium-2,6-dicarbothioate. Subsequent treatment of this orange-colored salt with sulfuric acid produces the final colorless this compound, which can then be extracted using dichloromethane. wikipedia.org

Detailed research findings on the optimization of this specific reaction, such as systematic variations in temperature, reaction time, or molar ratios of reactants to improve yield and purity, are not extensively available in the reviewed literature.

Comparative Analysis of Synthetic Efficiencies

Currently, the scientific literature provides details for one primary synthetic pathway for this compound. wikipedia.org Therefore, a comparative analysis of the efficiencies of different synthetic routes is not possible based on the available information. Data regarding the yields of this established method are not specified in the provided search results.

Synthesis of Analogs and Functionalized Derivatives of this compound

While the synthesis of analogs and derivatives is a common practice in medicinal and materials chemistry to modulate the properties of a lead compound, specific information regarding the derivatization of this compound is not available in the search results. The following sections are based on general chemical principles, as direct examples for the target compound are absent from the provided literature.

Modification at the Pyridine Ring System

No specific examples of modifications to the pyridine ring of this compound were found in the search results.

Derivatization of Carbothioic Acid Moieties

There is no information available in the search results regarding the derivatization of the carbothioic acid groups of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles, such as the use of environmentally benign solvents, catalysts, and reagents, or the improvement of atom economy, is a major focus in modern chemical synthesis. However, there is no specific information in the provided search results on the application of green chemistry principles to the synthesis of this compound.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Characteristics of 2,6-Pyridinedicarbothioic Acid

This compound, a sulfur-containing analogue of the well-studied dipicolinic acid, is an organosulfur compound produced by some bacteria. wikipedia.org It functions as a siderophore, a small molecule that scavenges iron by forming strong complexes. wikipedia.org The presence of two carbothioic acid groups and a pyridine (B92270) nitrogen atom imparts unique coordination capabilities to the molecule. atamanchemicals.com

This compound is a versatile multidentate ligand, capable of coordinating to metal ions in several ways. ajol.infogazi.edu.tr Its deprotonated form, 2,6-pyridinedicarbothioate, typically acts as a tridentate O,N,O donor, utilizing the pyridine nitrogen and the two carboxylate oxygen atoms to form stable chelate rings with a metal center. atamanchemicals.comsmolecule.com This κ³-(N,O,O') coordination mode is common in complexes with transition metals, lanthanides, and actinides, often resulting in octahedral, square-planar, or tetrahedral geometries depending on the electronic preferences of the metal ion. smolecule.comresearchgate.net

Beyond the classic tridentate chelation, the ligand can exhibit other coordination behaviors. For instance, it can act as a bidentate ligand, coordinating through the carboxylate oxygen atoms. nih.govresearchgate.net Furthermore, the carboxylate groups can bridge between metal centers, leading to the formation of dimeric or polymeric supramolecular structures. tandfonline.comajol.info The versatility in coordination is a key feature that allows for the construction of a wide range of metallosupramolecular architectures. ajol.info

The conformation of this compound is significantly influenced by its complexation with a metal ion. The free ligand possesses a degree of conformational flexibility. However, upon coordination, particularly in a tridentate fashion, the ligand adopts a more rigid and planar conformation. ajol.info This rigidity is imposed by the formation of two five-membered chelate rings with the metal ion.

In complexes where two ligands are coordinated to a single metal center, such as in [M(dipic)₂]ⁿ⁻ type complexes, the two planar dipicolinate molecules often arrange themselves perpendicularly to each other, creating a distorted octahedral geometry around the metal ion. scispace.com This perpendicular arrangement minimizes steric hindrance between the ligands. The specific bond angles and distances within the coordinated ligand can vary depending on the size and electronic properties of the central metal ion. For example, in a series of isostructural actinide complexes, a contraction in the An-O bond distances is observed as one moves from uranium to plutonium, a manifestation of the actinide contraction. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes of this compound is typically achieved through the reaction of the acid with a metal salt in a suitable solvent. ajol.infoscispace.com The resulting complexes are then characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

A wide range of transition metal complexes with this compound have been synthesized and characterized. These include mononuclear complexes with Mn(II), Fe(II), Co(II), Ni(II), and Cu(II). nih.govresearchgate.net The synthesis often involves reacting the ligand with the corresponding metal chloride or acetate (B1210297) salt in an aqueous or alcoholic solution. ajol.infotandfonline.com

Spectroscopic methods are crucial for characterizing these complexes.

Infrared (IR) spectroscopy is used to confirm the coordination of the carboxylate groups to the metal ion. The disappearance or shift of the ν(OH) band of the carboxylic acid and the appearance of new bands corresponding to the coordinated carboxylate groups are indicative of complex formation. wiley.com

UV-Vis spectroscopy provides information about the electronic transitions within the complex and the coordination geometry around the metal ion. For example, the position of the d-d transition bands can help in assigning an octahedral or other geometry to the complex. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to study the structure of the complexes in solution. ajol.info

Mass spectrometry is used to determine the molecular weight and confirm the stoichiometry of the complexes. wiley.com

For instance, in a series of mononuclear complexes of the type [M(L)(H₂O)₂] where M = Co(II), Ni(II), Zn(II), and Cd(II), and L is the dipicolinate ligand, studies indicated that the dipicolinic acid coordinates to the metal ions via two carboxylate oxygen atoms and the pyridine nitrogen atom, along with two water molecules. ajol.info In another study, Fe(III) was found to coordinate with four oxygen atoms and two nitrogen atoms from two pyridine-2,6-dicarboxylate (B1240393) molecules, resulting in a distorted octahedral conformation. gazi.edu.trtandfonline.com

Table 1: Selected Transition Metal Complexes of this compound and their Characterization Data

| Complex | Metal Ion | Proposed Geometry | Spectroscopic Techniques Used | Reference |

| [M(L)Cl₂] | Mn(II), Fe(II), Co(II), Ni(II), Cu(II) | Octahedral | FT-IR, ¹H NMR, UV-Vis, TGA/DSC, CV | nih.govresearchgate.net |

| [M(L)(H₂O)₂] | Co(II), Ni(II), Zn(II), Cd(II) | Octahedral | FT-IR, ¹H NMR, ¹³C NMR, Powder XRD, TGA | ajol.info |

| (HABT)[Fe(dipic)₂]·4H₂O | Fe(III) | Distorted Octahedral | IR, UV-Vis, Single Crystal X-ray | tandfonline.com |

| [Cu(dipic)(ABT)(H₂O)] | Cu(II) | Distorted Square-Pyramid | IR, UV-Vis, Single Crystal X-ray | tandfonline.com |

| [M(PDA)(Bipy)(H₂O)] | Co(II), Ni(II), Cu(II) | Not specified | FT-IR, Mass, UV-Vis, Thermal Analysis | wiley.com |

Note: L = N,N-diethylpiperazinyl,2,6-pyridinedicarboxylate; HABT = 2-aminobenzothiazolium; dipic = 2,6-pyridinedicarboxylate; ABT = 2-aminobenzothiazole; PDA = 2,6-pyridinedicarboxylic acid; Bipy = 2,2'-bipyridyl.

The coordination chemistry of this compound extends to the f-block elements, forming stable complexes with lanthanide and actinide ions. researchgate.net The strong oxophilicity of these ions makes the oxygen atoms of the carboxylate groups effective coordination sites. digitellinc.com

The synthesis of lanthanide complexes often involves solvothermal methods. digitellinc.com These complexes are of interest due to their potential applications in luminescence and as functional materials. digitellinc.comnih.gov For example, terbium(III) complexes with derivatives of 2,6-pyridinedicarboxylic acid have been shown to be excellent green emitters. nih.gov

Actinide(VI) ions such as U(VI), Np(VI), Pu(VI), and Am(VI) form both 1:1 and 1:2 complexes with the 2,6-pyridinedicarboxylate anion (PDC²⁻) in aqueous solutions. researchgate.net The PDC²⁻ ion coordinates to the actinyl ions in a tridentate fashion. researchgate.net Crystalline complexes of the type [Li₂AnO₂(PDC)₂]·2H₂O (An = U, Np, Pu) have been synthesized and their structures determined by single-crystal X-ray diffraction, confirming a centrosymmetric coordination polyhedron for the actinide atom in the [AnO₂(PDC)₂]²⁻ complex ion. researchgate.net The study of these complexes is important for understanding the fundamental coordination chemistry of these radioactive elements.

While less common than transition metal or f-block element complexes, this compound also forms complexes with main group metals. For instance, a polymeric complex of barium(II) has been synthesized and characterized by X-ray diffraction. ajol.info The structure of this complex, formulated as {[Ba₂(Hpydc)₂(pydc)(H₂O)₃]·H₂O·(H₂pydc)}n, is noteworthy as it contains the ligand in three different protonation states: neutral H₂pydc, singly deprotonated Hpydc⁻, and doubly deprotonated pydc²⁻. The barium ions in this self-assembled structure exhibit coordination numbers of eight and ten. ajol.info The ability of the ligand to exist in different protonation states adds another layer of complexity and potential for structural diversity in its coordination chemistry with main group metals.

Advanced Structural Elucidation of Coordination Compounds

The definitive three-dimensional arrangement of atoms in the coordination compounds of this compound is primarily determined through single-crystal X-ray diffraction, while their behavior and properties in solution are investigated using various spectroscopic methods.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) has been instrumental in elucidating the intricate structures of coordination compounds derived from this compound and its carboxylate analogue, 2,6-pyridinedicarboxylic acid (H2pydc). This technique provides unequivocal proof of molecular geometry and intermolecular interactions.

For instance, in a study involving 2,6-pyridinedicarboxylic acid, SCXRD analysis of a copper(II) complex, [Cu(pydic)(OH2)2]n, revealed a polymeric structure. mdpi.com Another example is the binuclear complex [{Cu(pydic)}2(µ-Cl)2]2−, where the crystal structure, resolved in the triclinic space group P-1, showed a centrosymmetric arrangement with two copper centers bridged by chloride ions. mdpi.com The copper cation in this structure, [Cu(OH2)6]2+, exhibits an axially elongated octahedral geometry. mdpi.com

The versatility of 2,6-pyridinedicarboxylic acid as a ligand is further demonstrated in its complexes with other metals. A magnesium(II) complex, [Mg(H2O)6]·(L)·(H2O), was characterized, and its crystal structure belongs to the triclinic space group P1. researchgate.net Another Mg(II) complex with the formula [MgL·(H2O)3]·2H2O crystallizes in the monoclinic space group P21/n, showing a six-coordinate Mg(II) center with a distorted octahedral geometry. researchgate.net These molecules are interconnected through hydrogen bonds, forming two-dimensional networks. researchgate.net

In a different study, two new complexes of copper(II) and chromium(III) with 2,6-pyridinedicarboxylic acid and imidazole (B134444) were synthesized and characterized. tandfonline.com Crystal structure analyses confirmed that both the copper(II) and chromium(III) ions are in a distorted octahedral environment. tandfonline.com Similarly, Fe(III) and Cu(II) complexes with a proton transfer salt of 2,6-pyridinedicarboxylic acid were prepared, and their structures were determined by SCXRD. nih.gov The Fe(III) complex displayed a distorted octahedral conformation, while the Cu(II) complex exhibited a distorted square pyramidal structure. nih.govtandfonline.com

The reaction of barium chloride with 2,6-pyridinedicarboxylic acid resulted in a novel polymeric complex, {[Ba2(Hpydc)2(pydc)(H2O)3]·H2O·(H2pydc)}n. ajol.info X-ray diffraction showed that this complex crystallizes in the monoclinic system with the space group P2/c and features both eight- and ten-coordinate barium ions. ajol.info

These examples underscore the power of single-crystal X-ray diffraction in providing detailed structural insights into the coordination chemistry of this compound and its analogues, revealing a wide array of coordination modes and supramolecular architectures. tandfonline.comresearchgate.net

Solution-Phase Spectroscopic Investigations (e.g., EPR, NMR, UV-Vis for electronic transitions)

Spectroscopic techniques are crucial for characterizing the coordination compounds of this compound and its derivatives in solution. Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide valuable information on the electronic structure, ligand binding, and solution behavior of these complexes.

EPR Spectroscopy: EPR is particularly useful for studying paramagnetic metal complexes. For a neat copper(II) complex with 2,6-pyridinedicarboxylic acid, [Cu(dipic)(H2O)2]n, the EPR spectrum at room temperature showed a broad isotropic signal centered at giso = 2.11, which is typical for copper complexes with significant exchange interactions. tubitak.gov.tr When this complex was encapsulated in a NaY zeolite, the EPR spectrum revealed g|| and g⊥ values of 2.29 and 2.05, respectively, with a hyperfine coupling constant (A||) of 15 mT. tubitak.gov.tr The appearance of a weak signal in the half-field region (ΔMS = ±2) suggested the presence of binuclear copper(II) centers with ferromagnetic coupling. tubitak.gov.tr In another study, EPR spectroscopy of solid copper(II) complexes with pyridine-2,6-dicarboxylic acid esters revealed axial spectra consistent with their determined geometries. mdpi.com

NMR Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of diamagnetic complexes in solution. For lanthanide complexes with a derivative of 2,6-pyridinedicarboxylic acid, 1H and 13C NMR were used for unambiguous resonance assignments through 2D NMR experiments like COSY, HSQC, and HMBC. mdpi.com The synthesis of a small, rigid lanthanide-binding tag, 3-mercapto-2,6-pyridinedicarboxylic acid (3MDPA), allowed for its attachment to proteins for NMR studies. nih.gov The resulting protein-lanthanide complexes were analyzed by NMR to determine the magnetic susceptibility anisotropy (Δχ) tensors and the position of the metal ion from pseudocontact shifts. nih.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complexes. The electronic spectra of Fe(III), Co(II), Ni(II), and Cu(II) complexes with a proton transfer salt of 2,6-pyridinedicarboxylic acid were recorded in solution. tandfonline.com These spectra showed characteristic π–π* transitions in the UV region and d–d transitions in the visible region. tandfonline.com For instance, the d–d transitions for the Co(II) and Ni(II) complexes were consistent with an octahedral geometry. tandfonline.com The UV-Vis absorption spectroscopy of copper(II) complexes with pyridine-2,6-dicarboxylic acid esters in solution indicated the presence of undissociated complex species. mdpi.com

These spectroscopic methods, when used in concert, provide a comprehensive understanding of the structure, bonding, and behavior of this compound complexes in solution.

Redox Chemistry and Magnetic Properties of this compound Complexes

The redox activity and magnetic behavior of metal complexes of this compound and its analogues are key features that determine their potential applications in areas such as catalysis and materials science.

The electrochemical properties of mononuclear M(II) complexes with a derivative of 2,6-pyridinedicarboxylic acid, where M = Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), have been investigated using cyclic voltammetry. nih.gov The cyclic voltammogram for the Cu(II) complex revealed two reversible redox couples, corresponding to Cu(II)/Cu(I) and Cu(II)/Cu(III) transitions, highlighting the accessibility of multiple oxidation states for the central metal ion. nih.gov

The magnetic properties of these complexes are largely dictated by the nature of the metal ion and the geometry of the coordination sphere. The room temperature magnetic moments for a series of metal complexes with a proton transfer salt of 2,6-pyridinedicarboxylic acid were measured. tandfonline.com The Fe(III) complex exhibited a magnetic moment of 5.98 B.M., consistent with a high-spin d5 configuration in an octahedral environment. tandfonline.com The magnetic moments for the Co(II) (3.80 B.M.), Ni(II) (2.81 B.M.), and Cu(II) (1.70 B.M.) complexes were also in agreement with the presence of three, two, and one unpaired electron(s), respectively, in octahedral or distorted square-pyramidal geometries. tandfonline.com

In another study, the magnetic properties of a nickel(II) complex formed in a one-pot reaction with 2,6-pyridinedicarboxylic acid and ethylenediamine (B42938) were reported. researchgate.net The investigation of magnetic susceptibility over a range of temperatures can provide insights into the nature of magnetic exchange interactions (ferromagnetic or antiferromagnetic) in polynuclear complexes.

The interplay between the redox chemistry and magnetic properties is fundamental to the function of these complexes. For instance, the ability of a complex to undergo reversible redox reactions is often a prerequisite for its use as a catalyst in redox-based transformations. Similarly, the magnetic characteristics are crucial for the design of molecular magnets and other magnetic materials.

Heterometallic and Polymetallic Coordination Complexes

The ligand this compound and its analogue 2,6-pyridinedicarboxylic acid are excellent candidates for the construction of heterometallic and polymetallic coordination complexes due to their versatile coordination modes. These ligands can bridge multiple metal centers, leading to the formation of extended structures with interesting properties.

The synthesis of heterometallic coordination polymers [Ln2Zn2(2,5-pydc)5(H2O)2]·4H2O, where Ln = Sm or Eu and 2,5-pydc is 2,5-pyridinedicarboxylic acid, has been achieved through hydrothermal methods. pku.edu.cn In these complexes, the 2,5-pyridinedicarboxylic acid ligand exhibits two different coordination modes, connecting the lanthanide and zinc ions to form a two-dimensional layered structure. These layers are further linked into a three-dimensional network. pku.edu.cn The introduction of zinc ions was found to significantly enhance the luminescence of the samarium and europium ions. pku.edu.cn

In a different approach, a luminescent cobalt(II) co-crystal with the formula [Co13(PDC)16(H2O)24]·7H2O, where H2PDC is 2,6-pyridinedicarboxylic acid, was prepared. nih.gov Single-crystal X-ray diffraction analysis revealed a complex structure containing a mixture of cobalt complexes, with the Co(II) ions adopting an octahedral geometry. nih.gov The structure is stabilized by extensive hydrogen bonding. nih.gov

The formation of polymetallic complexes is also exemplified by the reaction of barium chloride with 2,6-pyridinedicarboxylic acid, which yielded a polymeric complex with the formula {[Ba2(Hpydc)2(pydc)(H2O)3]·H2O·(H2pydc)}n. ajol.info This structure contains both eight- and ten-coordinate barium ions, demonstrating the flexibility of the ligand in accommodating different coordination numbers. ajol.info

The ability to create such complex heterometallic and polymetallic architectures opens up possibilities for designing materials with tailored magnetic, luminescent, and catalytic properties. The choice of metal ions and the specific reaction conditions can be used to control the dimensionality and topology of the resulting coordination polymers.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Characterization of 2,6-Pyridinedicarbothioic Acid

Quantum chemical methods are instrumental in defining the fundamental electronic properties and predicting the chemical behavior of this compound. These calculations offer a molecular-level understanding of its structure and potential interactions.

Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)

The electronic character of this compound is defined by the distribution and energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors and Electrophilicity Indices

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Detailed theoretical investigations on various pyridine (B92270) dicarboxylic acids have shown that these descriptors are sensitive to the substitution pattern on the pyridine ring. For instance, in a comparative study of pyridine dicarboxylic acid isomers, the values of these descriptors were calculated using Density Functional Theory (DFT). While specific data for the dicarbothioic acid derivative is absent, the established theoretical frameworks allow for the prediction of its reactivity. The replacement of oxygen with sulfur, a softer and more polarizable atom, would likely decrease the chemical hardness and increase the global softness and electrophilicity of this compound relative to its oxygen-containing counterpart.

Density Functional Theory (DFT) Studies on Metal Complexes

DFT has become a standard tool for investigating the structure, bonding, and properties of metal complexes. For this compound, which acts as a siderophore by forming stable complexes with iron, DFT studies are essential for understanding the nature of these interactions.

Geometry Optimization and Energetic Stability of Complexes

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a metal complex of this compound. These geometry optimizations are crucial for understanding the coordination environment around the metal center. Studies on related ligands like pyridine-2,6-dicarboxylic acid have demonstrated that it can act as a tridentate ligand, coordinating to a metal ion through the pyridine nitrogen and the two carboxylate oxygens. It is expected that this compound would behave similarly, coordinating via the nitrogen and the two sulfur atoms of the thiocarboxylate groups.

The energetic stability of these complexes can be evaluated by calculating their binding energies. For example, DFT studies on Cr(III) and Fe(III) complexes with 2,6-pyridinedicarboxylic acid have successfully predicted their relative stabilities. Similar computational approaches would be invaluable in quantifying the stability of this compound complexes with various metal ions.

Prediction of Spectroscopic Parameters and Charge Distribution

A significant advantage of DFT is its ability to predict spectroscopic properties, such as infrared and UV-Vis spectra, which can then be compared with experimental data to validate the computed structures. Furthermore, DFT calculations provide detailed information about the charge distribution within the metal complex. This is often analyzed using methods like Natural Bond Orbital (NBO) analysis, which can reveal the extent of charge transfer between the ligand and the metal ion.

In studies of copper(II) complexes with esters of 2,6-pyridinedicarboxylic acid, DFT calculations have been used to determine charge distributions and dipole moments, showing how these properties are influenced by the solvent environment. These computational insights are critical for understanding the electronic nature of the metal-ligand bonds in complexes of this compound.

Molecular Dynamics and Supramolecular Assembly Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their complexes over time. These simulations can provide insights into the conformational flexibility of the ligand and its complexes, as well as their interactions with surrounding solvent molecules.

While specific MD simulations for this compound were not found, studies on related systems highlight the potential of this technique. For example, MD simulations have been performed on Cu(II) complexes of 2,6-pyridinedicarboxylic acid esters to study their behavior in solution. Such simulations could be applied to this compound to explore its supramolecular assembly, for instance, how individual molecules or their metal complexes interact to form larger, organized structures through non-covalent interactions like hydrogen bonding and π-π stacking. Understanding these supramolecular interactions is key to comprehending the material properties and biological functions of this compound.

Computational Design of Novel this compound Scaffolds

Computational chemistry and molecular modeling have emerged as powerful tools in the rational design of novel bioactive molecules. In the context of this compound (PDTC), computational studies have been employed to explore the structure-activity relationships (SAR) of its analogs and to predict their potential biological activities. These in silico approaches, including molecular docking and Density Functional Theory (DFT) calculations, provide valuable insights into the molecular interactions that govern the efficacy of these compounds, thereby guiding the synthesis of new derivatives with improved properties.

One area of investigation has been the design of dithiocarbamate (B8719985) analogs with specific biological targets. For instance, computational docking studies have been utilized to evaluate the potential of novel PDTC analogs to act as inhibitors of certain enzymes, such as aldehyde dehydrogenase (ALDH), which is implicated in some cancers. nih.gov By modeling the binding of these analogs within the active site of the enzyme, researchers can predict their inhibitory potential and selectivity, thus prioritizing the synthesis of the most promising candidates. nih.gov

A study focused on the development of novel dithiocarbamate analogues with copper-dependent proteasome-inhibitory and apoptosis-inducing activity in human breast cancer cells synthesized a series of nine PDTC analogues. nih.gov The design of these compounds involved modifications to the pyrrolidine (B122466) ring of PDTC. The anti-proliferative effects of these analogues in combination with copper were evaluated, revealing that the chemical structure of the analogue is highly related to its biological activity. nih.govresearchgate.net The findings from this research indicated that for optimal activity, the R1 substituent should be a phenyl group with a one or two-carbon spacer, while the R2 substituent should be small, such as a methyl group. nih.gov

The table below summarizes the structures of the synthesized PDTC analogues and their observed anti-proliferative effects on MDA-MB-231 human breast cancer cells when combined with copper.

| Compound | Structure (R1 and R2 substituents on the amine group reacting with CS2) | Relative Anti-proliferative Potency |

|---|---|---|

| Analogue #1 | R1=Phenyl, R2=Methyl | High |

| Analogue #2 | R1=Phenyl, R2=Ethyl | High |

| Analogue #3 | R1=Benzyl, R2=Methyl | High |

| Analogue #4 | R1=Benzyl, R2=Ethyl | High |

| Analogue #5 | R1=Cyclohexyl, R2=Ethyl | Not explicitly stated, but UV spectroscopy performed |

| Analogue #6 | Dibenzylamine | Moderate |

| Analogue #7 | R1=4-Fluorophenyl, R2=Methyl | Slightly less potent than high potency analogues |

| Analogue #8 | Piperidine | High |

| Analogue #9 | Morpholine | Low |

Data sourced from a study on novel dithiocarbamate analogues. nih.govresearchgate.net

Furthermore, computational methods such as DFT have been applied to understand the electronic properties and reactivity of PDTC and its derivatives. These calculations can provide insights into parameters like molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and charge distribution, which are crucial for predicting the interaction of these molecules with biological targets. acs.org While comprehensive quantitative structure-activity relationship (QSAR) studies specifically for this compound scaffolds are not widely reported, the application of such methods to other heterocyclic compounds demonstrates their potential for the rational design of new and more effective PDTC-based therapeutic agents. nih.gov

The integration of computational modeling with experimental synthesis and biological evaluation represents an effective strategy for the discovery and optimization of novel compounds based on the this compound scaffold. researchgate.net This synergistic approach accelerates the drug discovery process by enabling a more targeted and rational design of molecules with desired biological activities.

Catalytic Applications of 2,6 Pyridinedicarbothioic Acid and Its Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of chemical synthesis. While metal complexes of 2,6-pyridinedicarboxylic acid have been explored as catalysts in various organic transformations, documented applications of 2,6-pyridinedicarbothioic acid in this domain are not prevalent in the current body of scientific literature.

There is a significant gap in the literature regarding the use of this compound or its complexes as catalysts for condensation reactions or carbon-carbon (C-C) coupling reactions. These transformations are fundamental in organic synthesis for the construction of complex molecules. The unique coordination chemistry of the dithiocarboxylate ligand, with its soft sulfur donors, could theoretically offer novel reactivity in catalytic cycles for reactions such as Suzuki, Heck, or Sonogashira couplings, or in aldol and Claisen condensation reactions. However, specific research demonstrating these applications is not currently available.

The redox-active nature of sulfur-containing ligands suggests that complexes of this compound could be promising candidates for catalyzing oxidation and reduction reactions. The ability of the sulfur atoms to stabilize different oxidation states of a coordinated metal center is a key feature in the design of redox catalysts. Research has indicated the potential for redox activity in metal complexes of pyridine-2,6-bis(thiocarboxylic acid). For instance, complexes such as Co:(pdtc)₂ and Cu:pdtc have been shown to cycle between different redox states. Despite this, detailed studies on their application as catalysts for broader synthetic oxidation or reduction reactions are not extensively documented.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. The development of heterogeneous catalysts often involves the immobilization of a catalytically active species onto a solid support. There are currently no available studies in the scientific literature that describe the synthesis or application of heterogeneous catalysts derived from this compound or its metal complexes.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. Such studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling to identify reaction intermediates and elucidate the elementary steps of the catalytic process. Given the lack of established catalytic applications for this compound and its complexes in the areas mentioned above, there are consequently no mechanistic studies of the corresponding catalytic cycles reported in the literature.

Advanced Materials Science and Engineering Applications

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The use of 2,6-pyridinedicarboxylic acid (H2pydc) as a linker has led to the development of numerous MOFs with diverse structures and properties. atamanchemicals.com

The synthesis of coordination polymers using 2,6-pyridinedicarboxylic acid typically involves solvothermal or hydrothermal methods, where the acid and a metal salt are reacted in a solvent at elevated temperatures. The resulting structure is highly dependent on the choice of metal ion, the reaction conditions, and the presence of any ancillary ligands. researchgate.netrsc.org

Researchers have successfully synthesized a wide array of structures, from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. researchgate.netajol.info For example, the reaction of H2pydc with copper(II) can yield a 1D zigzag chain polymer, [Cu(dipic)(H2O)2]n, where each copper ion is in a distorted octahedral environment. researchgate.net The reaction with barium chloride has been shown to produce a novel polymeric complex with a unit-cell constructed from eight and ten coordinate barium ions. ajol.info

The combination of H2pydc with lanthanide ions (Ln) and other ligands like oxalic acid has produced a series of complexes whose dimensionality progressively increases from 1D to 3D with the decrease in the ionic radius of the lanthanide ion (the "lanthanide contraction"). acs.org The versatility of the H2pydc ligand is highlighted by its ability to adopt various coordination modes, which, along with the geometric preferences of the metal centers, dictates the final topology of the framework. acs.orgacs.org These topologies can be analyzed and classified using symbolic notation, providing insight into their structural organization. mdpi.comacs.org

Table 1: Examples of Coordination Polymers Synthesized with 2,6-Pyridinedicarboxylic Acid

| Compound Formula | Metal Ion | Dimensionality | Crystal System | Space Group | Reference |

| {[Ba2(Hpydc)2(pydc)(H2O)3]·H2O·(H2pydc)}n | Ba(II) | Polymeric | Monoclinic | P2/c | ajol.info |

| [Cu(dipic)(H2O)2]n | Cu(II) | 1D Chain | - | - | researchgate.net |

| {[Ln(PDA)(ox)0.5(H2O)3]·H2O}n (Ln=La, Ce) | La(III), Ce(III) | 1D Chain | - | - | acs.org |

| {[Ln2(PDA)(ox)2·4(H2O)]}n (Ln=Nd, Sm) | Nd(III), Sm(III) | 2D Network | - | - | acs.org |

| {[Ln2(PDA)(ox)2·7(H2O)]}n (Ln=Eu, Tb, Er) | Eu(III), Tb(III), Er(III) | 3D Framework | - | - | acs.org |

| [Zn(pdca)(bbibp)0.5]n | Zn(II) | 3D Framework | - | - | researchgate.net |

The porous nature of MOFs makes them excellent candidates for gas adsorption and separation, a critical process in many industries. dp.tech MOFs synthesized from pyridinedicarboxylic acid linkers have been investigated for separating various gas mixtures. The performance of these materials is determined by factors like pore size, pore chemistry, and framework stability. rsc.org

One area of focus is the separation of hydrocarbons. For instance, an Al-based MOF, CAU-10pydc, synthesized using 3,5-pyridinedicarboxylic acid, has shown preferential adsorption of ethane (B1197151) (C2H6) over ethylene (B1197577) (C2H4). dp.tech This MOF achieved a C2H6/C2H4 selectivity of 1.68 and was able to separate mixtures to produce high-purity C2H4 (>99.95%). dp.tech

Another important industrial separation is the removal of acetylene (B1199291) (C2H2) from carbon dioxide (CO2) or ethylene. MOFs with appropriate pore sizes and functional sites can exhibit high selectivity for acetylene. researchgate.netnih.gov A quartz-like MOF demonstrated considerable uptake of both acetylene and carbon dioxide and showed high selectivity for separating C2H2/C2H4 and CO2/CH4 mixtures. researchgate.net The specific interactions between the gas molecules and the atoms lining the pores of the MOF, such as hydrogen bonding with the pyridine (B92270) nitrogen or carboxylate oxygens, are key to this selective separation.

Table 2: Gas Separation Performance of Selected MOFs

| MOF Name | Ligand | Gas Mixture | Selectivity | Conditions | Reference |

| CAU-10pydc | 3,5-Pyridinedicarboxylic acid | C2H6/C2H4 | 1.68 | 298 K, 1 bar | dp.tech |

| ZJNU-7 | Aromatic-rich cage-based | C2H2/C2H4 (1:1) | 2.51 | 273 K | rsc.org |

| ZJNU-7 | Aromatic-rich cage-based | C2H6/C2H4 (1:1) | 1.56 | 273 K | rsc.org |

| - | Pyridine-based linker | C2H2/CH4 | High | Ambient | researchgate.net |

| - | Pyridine-based linker | CO2/CH4 | High | Ambient | researchgate.net |

Optoelectronic Materials

Materials derived from 2,6-pyridinedicarboxylic acid are finding applications in optoelectronics, a field focused on devices that create, detect, and control light. These applications range from improving solar energy conversion to creating new luminescent materials for sensing and displays.

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their efficiency and long-term stability can be hindered by electronic defects in the perovskite film. rsc.org Defect passivation is a key strategy to overcome these issues. Research has shown that 2,6-pyridinedicarboxylic acid (2,6-PDA) is an effective passivating agent for polycrystalline perovskite films. rsc.orgwiley.com

The application of 2,6-PDA has led to significant improvements in PSC performance. In one study, its use as a passivating agent increased the power conversion efficiency (PCE) from a baseline of 18.14% to 20.57%. rsc.orgdntb.gov.ua Another study reported an enhancement from 16.43% to nearly 19%, with the passivated device maintaining over 90% of its initial PCE after 1300 hours in an inert environment. wiley.com

Table 3: Performance Improvement of Perovskite Solar Cells with 2,6-PDA Passivation

| Perovskite Type | Passivation Agent | Control PCE | Passivated PCE | Stability Improvement | Reference |

| MAPbI3 | 2,6-PDA | 18.14% | 20.57% | Significantly more stable | rsc.org |

| MAPbI3 | PDA isomers | 16.43% | ~19% | Maintained >90% of original PCE after 1300 hours | wiley.com |

| 1.68 eV WBG | APA-3 | - | 22.17% (certified) | Suppressed phase segregation, enhanced stability | wiley.com |

The coordination of 2,6-pyridinedicarboxylic acid with lanthanide ions (such as Europium, Eu3+, and Terbium, Tb3+) is a well-established route to creating highly luminescent materials. researchgate.netmdpi.com In these systems, the organic ligand acts as an "antenna," efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its own characteristic, sharp wavelengths. This process, known as the antenna effect, overcomes the lanthanide ions' inherently poor light absorption. rsc.org

Complexes containing Eu3+ typically exhibit a strong red luminescence, while those with Tb3+ show a bright green emission. rsc.org The exact photoluminescent properties, including emission intensity and lifetime, are influenced by the coordination environment around the metal ion. acs.orgresearchgate.net By carefully designing the coordination polymer structure, researchers can fine-tune these optical properties for specific applications. These materials are being explored for use in solid-state lighting, displays, and as luminescent probes in sensing applications. rsc.org For example, a Zinc-based coordination polymer with H2pydc showed strong luminescence and was investigated as a potential fluorescent sensor. researchgate.net

Chemical Sensors and Biosensors Development

The ability of 2,6-pyridinedicarboxylic acid and its derivatives to selectively bind to specific analytes has been harnessed in the development of advanced chemical sensors and biosensors. These sensors often rely on detecting a change in a physical signal, such as fluorescence or an electrical current, upon binding.

Fluorescent sensors have been developed based on coordination polymers of H2pydc. A "turn-off" sensor for copper (Cu(II)) ions was created where the fluorescence of the H2pydc ligand is quenched upon binding to copper. researchgate.net Conversely, "turn-on" sensors have been designed for detecting 2,6-pyridinedicarboxylic acid itself (also known as dipicolinic acid, DPA), which is a key biomarker for anthrax spores. rsc.orgnih.gov In these sensors, a luminescent MOF, often containing terbium (Tb3+) or europium (Eu3+), shows enhanced fluorescence when DPA coordinates to the metal center and sensitizes its emission. rsc.orgmdpi.com

In the field of biosensing, electrodes modified with a film of electropolymerized 2,6-pyridinedicarboxylic acid (P(PDCA)) serve as a stable and biocompatible platform for immobilizing biological molecules like DNA. nih.govdergipark.org.tr These modified electrodes can be used to study interactions between DNA and other molecules, such as anticancer drugs. For example, a P(PDCA)-based biosensor was developed to detect the drug gemcitabine (B846) by measuring the decrease in the electrochemical signal of guanine (B1146940) bases in DNA after the drug interacted with it. nih.gov Composite materials combining P(PDCA) with graphene oxide and gold nanoparticles have been used to create selective sensors for the simultaneous determination of important biomolecules like ascorbic acid, dopamine, and uric acid. scilit.com

Table 4: Sensing Applications Based on 2,6-Pyridinedicarboxylic Acid Materials

| Sensor Type | Target Analyte(s) | Principle | Detection Limit (LOD) | Linear Range | Reference |

| Electrochemical DNA Biosensor | Gemcitabine (anticancer drug) | DPV; decrease in guanine oxidation signal | 0.276 mg/L | 1-30 mg/L | nih.gov |

| Fluorescent "Turn-Off" Sensor | Cu(II) ions | Fluorescence quenching of PDA | 3.6 µM | - | researchgate.net |

| Electrochemical Sensor | Ascorbic Acid, Dopamine, Uric Acid | DPV on AuNPs-GO-P(PDCA) composite electrode | - | - | scilit.com |

| Dual-Mode Sensor | Dipicolinic Acid (DPA) | Colorimetric & Fluorescent (Eu-MOF) | 0.67 µM / 16.67 nM | - | rsc.orgnih.gov |

| QCM Sensor | Hg(II) ions | Frequency change on HCys-PDCA functionalized surface | 9 nM | 0.01 µM - 14 µM | hnu.edu.cnnih.gov |

Detection of Metal Ions and Other Analytes

2,6-Pyridinedicarbothioic acid, a metal chelator produced by certain bacteria like Pseudomonas spp., functions as a siderophore to scavenge iron. wikipedia.org Its strong affinity for various metals is a key characteristic, enabling its use in the detection and sequestration of specific metal ions. nih.govnih.gov Research into its antimicrobial properties has shown that its activity is linked to its ability to bind with metal ions. nih.gov

The compound's primary mechanism of action as an antimicrobial agent is believed to be metal sequestration. nih.gov It has a demonstrated ability to bind with several divalent and trivalent metal ions. The addition of metals such as iron(III), cobalt(III), and copper(II) can reduce the antimicrobial effects of PDTC, indicating complex formation. nih.gov Conversely, the presence of zinc(II) has been found to enhance its toxicity. nih.gov The concentrations of PDTC can be determined by measuring the specific absorbance of the complex it forms with iron(II) at 687 nm. nih.gov Furthermore, its capacity to extract zinc ions (Zn²⁺) from the active sites of metalloenzymes, such as New Delhi metallo-β-lactamase-1 (NDM-1), highlights its potential as a specific metal ion chelator and inhibitor. nih.gov

The interaction of this compound with various metal ions is a critical aspect of its function.

| Metal Ion | Interaction with PDTC | Observed Effect | Reference |

| Iron (Fe²⁺/Fe³⁺) | Forms Fe(II)-pdtc₂ and Fe(III):pdtc₂ complexes | The ferrous complex is blue, the ferric is brown; binding reduces PDTC's antimicrobial effect. wikipedia.orgnih.gov | |

| Cobalt (Co³⁺) | Forms Co(III):pdtc₂ complex | Reduces PDTC's antimicrobial effect. nih.gov | |

| Copper (Cu²⁺/Cu⁺) | Forms Cu(I):pdtc complex | Reduces PDTC's antimicrobial effect. nih.gov | |

| Zinc (Zn²⁺) | Binds with PDTC | Enhances PDTC's antimicrobial toxicity; can be extracted from enzymes. nih.govnih.gov |

Fluorescent Sensing Mechanisms

Based on the available scientific literature, there is currently no information regarding the application of this compound in fluorescent sensing mechanisms.

Polymer Science and Polyester (B1180765) Development

A review of current research indicates that this compound is not utilized as a monomer or component in polymer science for polyester development.

Analytical Methodologies Utilizing 2,6 Pyridinedicarbothioic Acid

Metal Ion Detection and Quantification Reagents

2,6-Pyridinedicarbothioic acid is widely recognized as a chelating agent for numerous metal ions. atamanchemicals.com This property is fundamental to its application as a reagent in the detection and quantification of metals in various samples. atamanchemicals.com The formation of metal-DPA complexes often results in a change in the solution's spectroscopic or electrochemical properties, which can be measured to determine the concentration of the metal ion.

The compound forms stable complexes with lanthanide and transition metal ions. atamanchemicals.comatamankimya.comsmolecule.comatamanchemicals.com This characteristic is exploited in analytical techniques to detect and quantify metals such as chromium, zinc, manganese, copper, and iron. fishersci.pt For instance, research has demonstrated its use in the spectrophotometric determination of manganese(II), where it forms a colored complex allowing for quantification. ijesi.org

The stability of the formed complexes is a key factor in the selectivity of these methods. For example, the stability constants (log K) of DPA with various heavy metal ions highlight its particularly strong affinity for mercury (Hg²⁺) with a log K of 20.2, compared to cadmium (Cd²⁺) at 10.0, lead (Pb²⁺) at 8.2, and manganese (Mn²⁺) at 8.5. hnu.edu.cn This high stability constant for the Hg-DPA complex enhances the selectivity of mercury detection methods. hnu.edu.cn

Below is a table summarizing the application of this compound as a reagent for the detection and quantification of various metal ions.

Table 1: Application of this compound in Metal Ion Analysis

| Metal Ion(s) | Analytical Technique | Role of this compound | Reference(s) |

|---|---|---|---|

| Transition Metals | Capillary Electrophoresis | On-column complexing agent | researchgate.net, thaiscience.info, psu.ac.th |

| Cu(II), Ni(II), Fe(III), Mn(II) | Gas Chromatography | Complexing reagent for extraction | researchgate.net, researchgate.net |

| Lanthanides, Transition Metals | Ion Chromatography | Preparation of metal complexes | atamankimya.com, atamanchemicals.com, atamanchemicals.com |

| Hg(II) | Colorimetric Sensing | Chelating ligand to enhance selectivity | hnu.edu.cn, rsc.org |

| Mn(II) | Spectrophotometry | Forms a colored complex for quantification | ijesi.org |

| Cu(II), Ni(II), Fe(II), Co(II), Mn(II) | Various (including UV-vis) | Ligand for complex formation and analysis | nih.gov |

Spectrophotometric and Spectrofluorimetric Assay Development

The ability of this compound to form colored or fluorescent complexes with metal ions is the foundation for its use in spectrophotometric and spectrofluorimetric assays. These methods are often simple, rapid, and cost-effective for the determination of metal ion concentrations.

In spectrophotometry, the formation of a metal-DPA complex leads to a solution that absorbs light at a specific wavelength. The intensity of this absorption is directly proportional to the concentration of the metal ion, a principle governed by the Beer-Lambert law. A notable example is the development of a spectrophotometric method for the determination of Mn(II). ijesi.org In this method, Mn(II) reacts with this compound in an acidic medium to form a pink-colored complex with a maximum absorbance at 500 nm. ijesi.org The method was found to be effective for determining Mn(II) concentrations in the range of 50 to 225 µg. ijesi.org

Similarly, DPA has been utilized in the development of colorimetric sensors. One such sensor for mercury ions (Hg²⁺) employed gold nanoparticles functionalized with papain and this compound. hnu.edu.cnrsc.org The strong affinity of DPA for Hg²⁺ enhances the selectivity of the sensor, which can detect mercury concentrations with a limit as low as 9 nM. hnu.edu.cnrsc.org The interaction with Hg²⁺ induces aggregation of the gold nanoparticles, resulting in a color change that can be observed visually or measured with a UV-Vis spectrophotometer. hnu.edu.cnrsc.org

In the realm of spectrofluorimetry, DPA-lanthanide complexes are of particular interest due to their unique luminescent properties, making them valuable as probes in biological sensing applications. smolecule.com The energy absorbed by the DPA ligand can be efficiently transferred to the central lanthanide ion, which then emits light at its characteristic wavelength. This sensitized emission process leads to highly sensitive detection methods.

Chromatographic Separation Techniques (e.g., Ion Chromatography, Capillary Electrophoresis)

This compound plays a crucial role as a complexing agent and eluent component in various chromatographic separation techniques, enabling the analysis of metal ions and other compounds. atamanchemicals.comatamankimya.comatamanchemicals.com

In Ion Chromatography (IC) , DPA is used to prepare metal complexes for separation. atamanchemicals.comatamankimya.comatamanchemicals.com It can also be used as a component of the mobile phase (eluent). sigmaaldrich.comvwr.com For instance, it has been evaluated as an eluent for the ion-exclusion chromatography of carboxylic acids, offering high resolution and detection sensitivity. nih.gov The ability of DPA to form anionic chelates with transition metals like Cu, Ni, Zn, Co, Cd, and Mn allows for their chromatographic separation. amazonaws.com

Capillary Electrophoresis (CE) is another powerful separation technique where DPA has proven to be highly effective. It is used for the on-column complexation of metal ions, which facilitates their separation and detection. researchgate.netthaiscience.infopsu.ac.thresearchgate.net In a typical CE method, a background electrolyte containing DPA is used. researchgate.netthaiscience.infopsu.ac.th When a sample containing metal ions is injected, the ions form anionic complexes with DPA within the capillary. researchgate.netthaiscience.infopsu.ac.thresearchgate.net These negatively charged complexes can then be separated based on their electrophoretic mobility and detected, often by UV absorbance at a specific wavelength like 214 nm. researchgate.netthaiscience.infopsu.ac.thresearchgate.net This approach has been successfully applied to the simultaneous separation of multiple transition metal ions, including Ni(II), Cu(II), Zn(II), Fe(II), Fe(III), Co(II), Cd(II), V(IV), Pb(II), and Mn(II). researchgate.netthaiscience.infopsu.ac.th The detection limits for this method are typically in the range of 0.07-2.2 mg/L. researchgate.netthaiscience.info

The following table provides a summary of research findings on the use of this compound in chromatographic separations.

Table 2: Research Findings on this compound in Chromatography

| Chromatographic Technique | Analyte(s) | Role of this compound | Key Findings | Reference(s) |

|---|---|---|---|---|

| Capillary Electrophoresis | Transition Metal Ions | On-column complexing agent | Simultaneous separation of ten metal ions with detection limits of 0.07-2.2 mg/L. | researchgate.net, thaiscience.info, psu.ac.th |

| Ion-Exclusion Chromatography | Carboxylic Acids | Eluent | High resolution and detection sensitivity for both conductivity and UV detection. | nih.gov |

| Capillary Electrophoresis | Cu²⁺, Ni²⁺, Fe³⁺, Fe²⁺, Cr³⁺, Mn²⁺, Al³⁺, Cl⁻ | Pre-column complexation agent and running buffer additive | Simultaneous detection with limits of 100 ppb for metal cations and 10 ppb for chloride. | mdpi.com |

Electrochemical Sensing Platforms

The electrochemical properties of this compound and its metal complexes have been harnessed to develop various electrochemical sensing platforms. These sensors offer high sensitivity and selectivity for the detection of a range of analytes.

One area of application is in the development of biosensors. For example, a glassy carbon electrode modified with poly(2,6-pyridinedicarboxylic acid) has been used to create a DNA biosensor. nih.gov This sensor was developed to monitor the interaction between double-stranded DNA and the anticancer drug gemcitabine (B846). nih.gov The interaction causes a decrease in the oxidation signal of guanine (B1146940), which can be measured using differential pulse voltammetry to quantify the drug. nih.gov

Furthermore, composites of DPA metal complexes with conducting polymers like polypyrrole have been investigated for their electrochemical performance. researchgate.net These materials can be used to create modified electrodes with enhanced properties. For instance, a glassy carbon electrode modified with poly-2,6-pyridinedicarboxylic acid and magnetic Fe₃O₄ nanoparticles showed enhanced electrocatalytic oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). researchgate.net

Another example is the development of a selective sensor for the simultaneous electrochemical determination of ascorbic acid, dopamine, and uric acid. scilit.com This sensor was based on a composite of gold nanoparticles, graphene oxide, and poly(2,6-pyridinedicarboxylic acid). scilit.com The unique properties of this composite material allowed for the clear separation of the oxidation peaks of the three analytes.

The versatility of this compound in electrochemical sensing is further demonstrated by its use in creating a DNA electrochemical sensor based on a nanogold-modified poly-2,6-pyridinedicarboxylic acid film for the detection of a specific gene fragment. dntb.gov.ua These examples highlight the potential of DPA as a key component in the fabrication of advanced electrochemical sensing devices.

Mechanistic Bioinorganic Studies and Biological Interactions Excluding Clinical Data

Metal Ion Sequestration and Siderophore Activity

2,6-Pyridinedicarbothioic acid (PDTC) is an organosulfur compound produced by certain bacteria, such as Pseudomonas stutzeri and Pseudomonas putida. wikipedia.org It functions as a siderophore, a small molecule that binds and transports iron. wikipedia.org Siderophores are crucial for many microorganisms to acquire iron, an essential nutrient, from their environment. PDTC is particularly effective at sequestering iron and is known to be produced by marine microorganisms for this purpose. nih.gov

PDTC forms stable complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. The ferric complex is brown, while the ferrous complex is blue. wikipedia.org A key characteristic of PDTC is its selectivity for iron; only the iron complex is soluble in water, which is a critical feature for its biological function. wikipedia.org The production of PDTC by Pseudomonas is optimized at 25°C and a pH of 8 with adequate aeration, and it primarily occurs during the exponential growth phase of the bacteria. wikipedia.org

The ability of PDTC to chelate various metal ions is central to its biological activities. nih.gov While it is a recognized siderophore for iron, its interactions with other metals also have significant biological implications. nih.gov For instance, the antimicrobial effect of PDTC can be diminished by the addition of Fe(III), Co(III), and Cu(II), but enhanced by Zn(II). nih.gov This suggests that metal sequestration is a primary mechanism of its antimicrobial action. nih.gov

In Vitro Interactions with Biological Macromolecules

Ligand-DNA/RNA Binding and Cleavage Studies

While direct studies on this compound's interaction with DNA and RNA are not extensively detailed in the provided results, research on its carboxylate analogue, 2,6-pyridinedicarboxylic acid (dipicolinic acid or DPA), offers significant insights. Metal complexes of DPA have been shown to interact with DNA. smolecule.comnih.gov For example, copper(II) and nickel(II) complexes of DPA derivatives have demonstrated the ability to bind to calf thymus DNA. nih.govresearchgate.net These interactions are strong enough to suggest potential applications in biochemistry and drug design. smolecule.com

Furthermore, these metal complexes can act as effective DNA cleaving agents. nih.govresearchgate.net Studies using plasmid DNA (pUC19) have shown that Cu(II) and Ni(II) complexes can induce nicks in the DNA under physiological conditions. nih.govresearchgate.net This cleavage activity can be observed both with and without the presence of an oxidizing agent like hydrogen peroxide. nih.govresearchgate.net Ternary complexes of Co(II), Ni(II), and Cu(II) with DPA and 2,2'-bipyridyl have also been shown to bind to DNA, likely through a groove binding mechanism, and exhibit photo-cleavage activity with pBR322 DNA. wiley.comresearchgate.net This suggests that the core structure of the pyridine-2,6-diyl moiety, common to both PDTC and DPA, when complexed with appropriate metal ions, can facilitate interactions with nucleic acids.

Protein and Enzyme Interaction Mechanisms (e.g., enzyme inhibition)

This compound and its related compounds have been shown to interact with and inhibit various enzymes, primarily through metal chelation. A notable example is its inhibitory effect on New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad range of β-lactam antibiotics. nih.gov PDTC is believed to inactivate NDM-1 by sequestering the essential Zn²⁺ ions from the enzyme's active site. nih.gov This mechanism is similar to that of dipicolinic acid. nih.gov

Metal complexes of DPA have also been investigated for their enzyme inhibitory potential. For instance, a proton transfer salt of DPA and 2-aminobenzothiazole, along with its metal complexes, have been studied for their ability to inhibit human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). tandfonline.comnih.gov While no inhibition of the hydratase activity was observed, these compounds were found to be moderate inhibitors of the esterase activity of both isoenzymes. tandfonline.comnih.gov

Studies on Antimicrobial Activities In Vitro

This compound exhibits notable antimicrobial properties. nih.gov Its activity has been tested against a range of microorganisms. For example, Pseudomonas stutzeri strain KC, a producer of PDTC, shows enhanced growth in the presence of 32 μM PDTC, while several non-pseudomonad species and two other P. stutzeri strains are sensitive to concentrations of 16 to 32 μM. nih.gov Generally, fluorescent pseudomonads demonstrate resistance to PDTC. nih.gov

The primary mechanism behind PDTC's antimicrobial action is believed to be metal sequestration. nih.gov The addition of certain metal ions can alter its effectiveness. For instance, the antimicrobial effect is reduced by Fe(III), Co(III), and Cu(II), but is enhanced by Zn(II). nih.gov This suggests that PDTC acts as an antagonist by depriving microbes of essential metals. nih.gov

Metal complexes of the related compound, 2,6-pyridinedicarboxylic acid, have also been screened for antimicrobial activity. nih.govajol.info A Cu(II) complex of a DPA derivative showed activity comparable to the standard drugs gentamycin and flucanzole. nih.gov In general, metal complexes of DPA tend to be more effective antimicrobial agents than the free acid. ajol.info These complexes have been tested against bacterial species such as P. aeruginosa, S. sonnei, and E. coli, and fungal species including Aspergillus niger, A. flavus, F. oxysporum, and Candida albicans. ajol.info

Role in Biological Systems (e.g., bacterial endospores heat resistance)

While this compound itself is primarily known for its role as a siderophore, its close structural analog, 2,6-pyridinedicarboxylic acid (dipicolinic acid or DPA), plays a well-documented and critical role in the heat resistance of bacterial endospores. smolecule.comatamanchemicals.comatamanchemicals.comwikipedia.orgatamanchemicals.com DPA constitutes a significant portion, about 5% to 15%, of the dry weight of spores from bacteria such as Bacillus subtilis and Clostridium species. smolecule.comatamanchemicals.comatamanchemicals.comwikipedia.org

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Production

The current laboratory synthesis of PDTC involves the conversion of pyridine-2,6-dicarboxylic acid to its diacid dichloride, followed by a reaction with hydrogen sulfide (B99878). wikipedia.org While effective at a lab scale, this pathway presents challenges for large-scale, sustainable production due to the use of hazardous reagents. Future research is poised to address these limitations by exploring greener and more efficient synthetic strategies.

A promising avenue lies in the development of biocatalytic methods. The biosynthesis of thiocarboxylic acid-containing natural products is an active area of research, with enzymes capable of carboxylate activation and sulfur transfer being identified. researchgate.net Research has indicated the potential of biocatalysis for the sustainable production of chiral sulfur compounds, including thiocarboxylic acids, aligning with green chemistry principles. ucl.ac.uk Given that the biosynthetic pathway for PDTC remains largely unclarified, a primary research goal is to elucidate the specific enzymes and mechanisms bacteria like Pseudomonas stutzeri use to produce it. wikipedia.orgacs.org Identifying these biocatalysts could enable their use in cell-free systems or engineered microorganisms for the sustainable production of PDTC from renewable feedstocks. researchgate.netrsc.org

Furthermore, inspiration can be drawn from advances in manganese-catalyzed reactions, which have been used for the sustainable synthesis of α-thiocarboxylic acids, yielding only water and hydrogen gas as byproducts. wiley.com Applying such novel catalytic systems to the synthesis of PDTC could significantly improve the atom economy and reduce the environmental impact of its production.

Table 1: Comparison of Potential Synthetic Approaches for PDTC

| Synthesis Approach | Current Status/Analogy | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Chemistry | Established lab-scale synthesis from pyridine-2,6-dicarbonyl chloride. wikipedia.org | Well-understood reaction mechanisms. | Optimization for yield and purity; reduction of hazardous waste. |

| Biocatalysis | Biosynthesis in Pseudomonas species known but unclarified. wikipedia.orgacs.org | High selectivity, mild reaction conditions, use of renewable feedstocks. | Elucidation of the biosynthetic pathway; enzyme discovery and engineering. researchgate.net |

| Green Catalysis | Manganese complexes used for sustainable α-thiocarboxylic acid synthesis. wiley.com | High atom economy, environmentally benign byproducts. | Development of novel metal catalysts specific for PDTC synthesis. |

Advanced Functional Materials with Tunable Properties

The tridentate N,S,S-coordination pocket of PDTC makes it an exceptional building block for advanced functional materials, such as coordination polymers and metal-organic frameworks (MOFs). Its oxygen-containing counterpart, dipicolinic acid, is already widely used to construct such materials for applications in catalysis, gas storage, and optics. bloomtechz.comajol.infoatamanchemicals.comrsc.org The presence of "soft" sulfur donor atoms in PDTC is expected to result in coordination compounds with distinct electronic, optical, and chemical properties compared to their DPA analogues.

Future research will likely focus on synthesizing a new family of PDTC-based materials and exploring the "tunability" of their properties. By systematically varying the metal ion (e.g., lanthanides, transition metals) and modifying the pyridine (B92270) backbone, researchers can fine-tune the material's characteristics. For instance, studies on other pyridine-based ligands have shown that simple synthetic modifications can tune photoluminescence across the visible spectrum from blue to red. acs.orgnih.gov This opens the door to creating novel phosphorescent or conductive materials. The high synthetic tunability of pyridine ligand scaffolds allows for precise control over their electronic properties and rigidity. rsc.orgresearchgate.net These tailored materials could find applications as sensors, catalysts, or components in optoelectronic devices. bloomtechz.comrsc.org

Integration with Artificial Intelligence and Machine Learning for Compound Design

For 2,6-Pyridinedicarbothioic acid, AI/ML can be applied in several ways:

Property Prediction: ML models can be trained on existing data from PDTC and related sulfur-containing ligands to predict the catalytic activity, binding affinity, or photophysical properties of new, yet-to-be-synthesized metal complexes. oup.com

Virtual Screening: AI can rapidly screen large virtual libraries of PDTC derivatives against biological targets (e.g., enzymes) or for specific material properties, prioritizing the most promising candidates for synthesis and experimental validation. nih.gov

De Novo Design: Generative AI models can learn the "language" of chemical structures to design entirely new ligands based on the PDTC scaffold. desertsci.com This could lead to the creation of compounds with enhanced selectivity for a specific metal ion or optimized performance in a catalytic reaction.

By integrating AI/ML with computational chemistry methods that analyze metal-ligand interactions, researchers can move beyond trial-and-error experimentation towards a more rational, predictive design of functional PDTC-based molecules. acs.orgnih.gov

Expanding Catalytic Scope and Selectivity

Metal complexes of pyridine-dicarboxylates are known to be effective catalysts for a range of organic transformations, including oxidation, rsc.orgiau.ir Knoevenagel condensation, acs.org and C-H bond borylation. researchgate.net The substitution of oxygen with sulfur atoms in PDTC is anticipated to modulate the electronic structure and reactivity of the metal center, potentially unlocking new catalytic applications and enhancing selectivity.

Future work in this area should involve the synthesis of a diverse library of PDTC-metal complexes (e.g., with Pd, Ir, Cu, Co) and the systematic evaluation of their catalytic performance. acs.orgresearchgate.netcsic.es The softer nature of the sulfur donors may favor reactions involving soft metal ions and substrates, offering a complementary reactivity to the harder oxygen-based DPA catalysts. Research could target important industrial reactions, such as cross-coupling, hydrogenation, and polymerization. bloomtechz.comunimi.it A key goal will be to establish clear structure-activity relationships, connecting the choice of metal and any modifications to the PDTC ligand with catalytic efficiency and selectivity, thereby guiding the rational design of next-generation catalysts. csic.es

Deeper Understanding of Bioinorganic Mechanisms

While PDTC is known to function as a siderophore by chelating iron for certain bacteria, wikipedia.org its broader bioinorganic chemistry is an area ripe for exploration. Recent studies have shown that PDTC and its metal complexes can inhibit the New Delhi metallo-β-lactamase-1 (NDM-1), a key enzyme in antibiotic resistance, likely by sequestering zinc ions from its active site. nih.gov

A deeper mechanistic understanding is crucial for harnessing its therapeutic potential. Future research should focus on:

Coordination Chemistry: Characterizing the thermodynamic stability and coordination geometry of PDTC with a range of physiologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, Ni²⁺). ajol.infonih.gov

Target Interactions: Investigating the molecular mechanisms by which PDTC and its metal complexes interact with biological macromolecules, such as enzymes and DNA. nih.govresearchgate.netscribd.com This includes clarifying its role in iron transport and its method of action as an enzyme inhibitor.

Computational Modeling: Employing computational tools to model the dynamic interactions between PDTC-metal complexes and biological targets. nih.govpnnl.gov This can provide atomic-level insights into binding modes and the energetics of interaction, helping to explain its biological function and guide the design of new therapeutic agents.

By combining experimental bioinorganic studies with advanced computational analysis, a comprehensive picture of PDTC's biological roles can be developed, paving the way for its translation into novel antimicrobial agents or other biomedical applications.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the structure of 2,6-Pyridinedicarbothioic acid?

- Methodological Answer : Structural characterization should include infrared (IR) spectroscopy to identify thioic acid (-SH) stretching vibrations (expected ~2500 cm⁻¹) and carbonyl (C=O) groups. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for confirming the pyridine ring geometry and substituent positions. For example, the pyridine ring protons in 2,6-substituted derivatives typically show distinct splitting patterns due to symmetry . Mass spectrometry (MS) can confirm molecular weight and fragmentation patterns, with high-resolution MS (HRMS) preferred for precise mass determination .

Q. What synthetic protocols are reliable for preparing this compound?

- Methodological Answer : Synthesis often involves lithiation followed by thiolation . A validated approach (adapted from diynoic acid synthesis) includes:

Reacting 2,6-dihalopyridine with n-BuLi at -78°C in dry tetrahydrofuran (THF) to generate a lithiated intermediate.

Quenching with carbon disulfide (CS₂) to introduce thioic acid groups.

Acidic workup (e.g., HCl) to protonate the product .

Critical considerations : Strict anhydrous conditions, controlled temperature, and inert atmosphere (argon/nitrogen) are essential to avoid side reactions.

Advanced Research Questions

Q. How can researchers design experiments to investigate the antifungal mechanism of this compound?

- Methodological Answer :

- Hypothesis-driven approach : Test if the compound inhibits fungal fatty acid biosynthesis via β-oxidation or sphingolipid synthesis (mechanisms observed in structurally related compounds) .

- Experimental design :

Microdilution assays (NCCLS guidelines) to determine Minimum Inhibitory Concentrations (MICs) against Candida albicans and Cryptococcus neoformans. Include controls (e.g., fluconazole) .

Metabolite profiling : Use LC-MS to detect accumulation of intermediates (e.g., 3-ketohexadecanoic acid) in treated fungi, indicating blocked pathways .

Enzyme inhibition assays : Test activity against purified fungal enoyl-CoA hydratase or sphingolipid synthases .

Q. How should contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer :

- Data triangulation : Compare results across multiple studies, noting variables like strain specificity (e.g., Mycobacterium tuberculosis vs. C. albicans), culture media (Sauton’s vs. Sabouraud dextrose), and compound purity (HPLC verification ≥95%) .

- Meta-analysis : Systematically review literature using PICO(T) frameworks to isolate confounding factors (e.g., dosage, exposure time) .

- Replication studies : Reproduce conflicting experiments under standardized conditions, documenting pH, temperature, and solvent effects .

Q. What strategies optimize the selectivity of this compound for eukaryotic vs. prokaryotic pathogens?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., alkyl chain length, fluorination) to enhance fungal vs. bacterial targeting. For example, 2,6-diynoic analogs show enhanced antifungal activity due to isomerization to allene intermediates .

- Comparative assays : Use parallel MIC determinations against M. tuberculosis H37Rv (prokaryote) and C. neoformans (eukaryote) under identical conditions. Adjust polarity (logP) via esterification to improve membrane penetration .

Data Analysis & Interpretation

Q. How can researchers validate the purity of this compound batches for reproducible experiments?

- Methodological Answer :

- Analytical chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with certified standards .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- Spectroscopic consistency : Ensure IR, NMR, and MS data match published spectra for authentic samples .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or Log-logistic models (e.g., using GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., control vs. 10 μM compound) for significance (p < 0.05).

- Robustness checks : Include replicates (n ≥ 3) and report confidence intervals to address variability .

Research Design & Ethical Compliance

Q. How can a PICO(T) framework be applied to formulate research questions about this compound’s therapeutic potential?

- Methodological Answer :

- Population (P) : C. albicans-infected murine models.

- Intervention (I) : Topical this compound (0.1% w/w).

- Comparison (C) : Standard antifungal (e.g., clotrimazole).

- Outcome (O) : Reduction in fungal load (CFU/mL).

- Time (T) : 7-day treatment .

- Ethical compliance : Adhere to IACUC protocols for animal welfare .

Q. What criteria (FINER) should guide the evaluation of a research proposal on this compound?

- Methodological Answer :

- Feasible : Ensure access to BSL-2 facilities for pathogen studies.

- Interesting : Address gaps in antifungal resistance mechanisms.

- Novel : Explore understudied thioic acid derivatives.

- Ethical : Obtain IRB approval for human cell line use.

- Relevant : Align with WHO priorities for emerging fungal pathogens .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products